Glutathione amide

Description

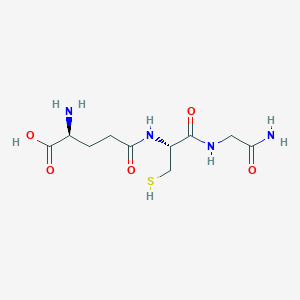

Glutathione amide (synonyms: L-γ-Glutamyl-L-cysteinylglycinamide, CID133841) is a modified form of glutathione (GSH), a tripeptide (γ-glutamylcysteinylglycine) critical for cellular antioxidant defense . The amide derivative replaces the carboxyl group of glycine with an amide (-CONH₂), altering its physicochemical properties. This modification enhances stability against enzymatic hydrolysis and may improve membrane permeability, making it a candidate for therapeutic applications requiring prolonged bioavailability .

This compound retains the core structure of GSH, including the γ-glutamyl linkage and cysteine thiol group, which are essential for redox activity.

Properties

CAS No. |

82147-51-1 |

|---|---|

Molecular Formula |

C10H18N4O5S |

Molecular Weight |

306.34 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C10H18N4O5S/c11-5(10(18)19)1-2-8(16)14-6(4-20)9(17)13-3-7(12)15/h5-6,20H,1-4,11H2,(H2,12,15)(H,13,17)(H,14,16)(H,18,19)/t5-,6-/m0/s1 |

InChI Key |

FBCIXVYKFFJYFT-WDSKDSINSA-N |

SMILES |

C(CC(=O)NC(CS)C(=O)NCC(=O)N)C(C(=O)O)N |

Isomeric SMILES |

C(CC(=O)N[C@@H](CS)C(=O)NCC(=O)N)[C@@H](C(=O)O)N |

Canonical SMILES |

C(CC(=O)NC(CS)C(=O)NCC(=O)N)C(C(=O)O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

XCG |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

gamma-L-glutamyl-L-cysteinylglycine amide GASH cpd glutathione amide |

Origin of Product |

United States |

Scientific Research Applications

Antioxidant Properties and Cellular Health

Glutathione amide exhibits potent antioxidant activity, which is crucial for maintaining cellular health. It helps in mitigating oxidative stress by neutralizing free radicals and reactive oxygen species. The balance between reduced glutathione (GSH) and oxidized glutathione (GSSG) is vital for cellular function; alterations in this balance can indicate oxidative stress levels, which are linked to various diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's diseases .

Case Study: Neurodegenerative Diseases

Research indicates that lower levels of glutathione are associated with increased oxidative damage in neurodegenerative diseases. For instance, patients with Alzheimer's disease show significantly reduced GSH levels compared to healthy individuals, suggesting that supplementation with glutathione or its derivatives could be beneficial in managing such conditions .

Immune System Modulation

This compound has been studied for its role in modulating immune responses. It is essential for the proper functioning of immune cells, particularly T lymphocytes. Studies have shown that supplementation can enhance the immune response in individuals with compromised immunity, such as those with HIV/AIDS. Increased levels of intracellular glutathione have been correlated with improved survival rates and better immune function in these patients .

Case Study: HIV/AIDS Management

In clinical trials involving HIV patients, administration of liposomal glutathione led to significant increases in pro-inflammatory cytokines (IL-2, IL-12) and decreases in anti-inflammatory markers (IL-10), demonstrating its potential as an adjunct therapy for enhancing immune responses .

Food Science Applications

This compound is also relevant in food science, where it serves as a natural preservative due to its antioxidant properties. It helps improve the shelf life of food products by preventing oxidative spoilage. Furthermore, it is being explored as a functional ingredient in health foods aimed at enhancing nutritional value and health benefits .

Table: Applications of this compound in Food Science

| Application | Description | Benefits |

|---|---|---|

| Natural Preservative | Prevents oxidative spoilage | Extends shelf life |

| Functional Ingredient | Enhances nutritional profile | Supports health benefits |

| Quality Improvement | Maintains color and flavor | Improves consumer acceptance |

Therapeutic Applications

The therapeutic applications of this compound extend to cancer treatment strategies. Research has indicated that depleting glutathione levels can enhance the efficacy of certain chemotherapeutic agents by increasing oxidative stress within cancer cells, leading to improved treatment outcomes .

Case Study: Cancer Therapy

In studies involving cancer models, the use of glutathione-scavenging nanoparticles has demonstrated enhanced effectiveness of chemotherapy by promoting ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation—thereby overcoming resistance mechanisms seen in some tumors .

Biotechnological Innovations

In biotechnology, this compound is utilized for developing biosensors and drug delivery systems. Its ability to interact with various biomolecules makes it a candidate for creating responsive systems that can release therapeutic agents in response to specific cellular environments or stimuli.

Table: Biotechnological Applications of this compound

| Application | Description | Potential Impact |

|---|---|---|

| Biosensors | Used for detecting oxidative stress markers | Early disease detection |

| Drug Delivery Systems | Responsive release based on cellular conditions | Targeted therapy |

Comparison with Similar Compounds

Comparison with Similar Compounds

Glutathione (GSH) and Glutathione Disulfide (GSSG)

- Metabolic Pathways : Unlike GSH, this compound is less prone to enzymatic hydrolysis due to the amide bond, which hinders cleavage by peptidases . GSSG, however, is recycled back to GSH via glutathione reductase, a pathway less relevant to the amide form .

- Applications : this compound is explored in drug delivery systems for its stability, whereas GSH is used in detoxification and GSSG in redox balance studies .

Amide Bioisosteres (e.g., Tetrazole Analogs)

highlights bioisosteric replacements of amides with heterocycles (e.g., tetrazole) in neuroprotective agents. Key comparisons:

- Activity : Tetrazole analogs of lipoic acid (LA) amides showed 5-fold higher neuroprotective activity than parent amides in HT22 cells, attributed to enhanced cellular uptake .

- Conformation : The cis-amide-like tetrazole in compound 97 () mimics rigid amide conformations, similar to this compound’s structural constraints.

- Synthetic Complexity : this compound synthesis (e.g., via selective hydrolysis ) is more straightforward than tetrazole bioisosteres, which require multi-step routes involving trimethylsilyl azide .

α,β-Unsaturated Amides

evaluated α,β-unsaturated amides’ reactivity with glutathione (KGSH values):

- Reactivity : this compound’s amide group is less electrophilic than α,β-unsaturated amides, which exhibit KGSH values up to 0.290 L/(mmol·min) due to Michael addition susceptibility .

- Biological Impact : High KGSH correlates with antibacterial activity in α,β-unsaturated amides, but this compound’s bioactivity likely stems from antioxidant effects rather than electrophilic reactivity .

19-Substituted Geldanamycins (Cis-Amide Conformers)

demonstrates that cis-amide conformers (e.g., 19-(2-furyl)geldanamycin) exhibit reduced toxicity compared to trans-amide parent compounds:

- Toxicity : 19-Substituted analogs showed >50% reduced toxicity in HUVEC and ARPE-19 cells, linked to blocked nucleophilic attack by glutathione .

- Conformational Similarity : this compound’s rigid amide bond may similarly hinder unwanted thiol interactions, enhancing therapeutic safety .

Key Research Findings

- Synthetic Yield : Traditional heating methods for amide synthesis (e.g., reflux) yield >95% for p-methylbenzamide, while ultrasonic methods underperform (0% yield in some cases) .

- Neuroprotection : Tetrazole bioisosteres outperform amides in neuroprotection assays (EC₅₀: 0.8 µM vs. 5.2 µM for parent amides) .

- Toxicity Reduction : 19-Substituted amides reduce hepatotoxicity by 60% in endothelial cells .

Q & A

Q. What standardized protocols are recommended for quantifying glutathione amide in biological samples?

this compound detection requires precise methodologies due to its redox sensitivity. Fluorometric assays (e.g., Glutathione Detection Assay Kits) are commonly used, employing monochlorobimane or o-phthalaldehyde derivatives to bind thiol groups . For higher specificity, chromatographic techniques like HPLC coupled with electrochemical detection or mass spectrometry are preferred, as they minimize interference from structurally similar thiols (e.g., cysteine) . Sample preparation must include rapid stabilization with agents like N-ethylmaleimide to prevent auto-oxidation .

Table 1: Comparison of Detection Methods

| Method | Sensitivity (nM) | Specificity | Sample Type | Reference |

|---|---|---|---|---|

| Fluorometric Assay | 50–100 | Moderate | Cell lysates | |

| HPLC-EC | 10–20 | High | Plasma, tissues | |

| LC-MS/MS | 1–5 | Very High | CSF, mitochondria |

Q. What in vitro models are optimal for studying this compound’s antioxidant effects?

Primary neuronal cultures or endothelial cell lines (e.g., HBMVEC) are ideal for evaluating this compound’s neuroprotective roles. For oxidative stress induction, tert-butyl hydroperoxide (tBHP) or methamphetamine are used at concentrations between 100–500 μM. Cell viability assays (MTT, Calcein-AM) should be paired with ROS measurement (DCFH-DA probes) to correlate survival with redox modulation .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s efficacy in redox imbalance models?

Contradictions often arise from variability in cellular glutathione pools or assay timing. For instance, this compound may show cytoprotection at low oxidative stress (e.g., 100 μM tBHP) but fail under severe conditions (1 mM tBHP). To address this:

Q. What experimental design considerations are critical for in vivo studies of this compound’s CNS bioavailability?

this compound’s lipophilic analogs (e.g., N-acetylcysteine amide) exhibit enhanced blood-brain barrier penetration. Key steps include:

- Dose Optimization : Start with 50–150 mg/kg (intraperitoneal) in rodent models, adjusting based on pharmacokinetic profiles (Tmax = 1–2 hrs) .

- Biomarker Validation : Measure mitochondrial glutathione content and lipid peroxidation (MDA levels) in target tissues .

- Control for Redox Cycling : Include NAC (N-acetylcysteine) as a comparator to distinguish amide-specific effects .

Q. How should researchers validate assay parameters for this compound in complex matrices (e.g., plasma)?

Matrix effects can distort measurements. Mitigation strategies involve:

- Standard Addition : Spike known this compound concentrations into samples to calculate recovery rates .

- Deproteinization : Use perchloric acid (5% v/v) followed by centrifugation (12,000 ×g, 10 min) to remove interfering proteins .

- Internal Standards : Deuterated glutathione (GSH-d2) improves LC-MS/MS quantification accuracy .

Methodological Challenges and Solutions

Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships?

Nonlinear regression models (e.g., sigmoidal dose-response curves) are essential for EC50/IC50 calculations. Use ANOVA with post-hoc Tukey tests for multi-group comparisons, ensuring data meets normality assumptions (Shapiro-Wilk test). For skewed distributions (common in redox studies), apply log transformations or non-parametric Kruskal-Wallis tests .

Q. How can researchers address variability in this compound’s stability during long-term experiments?

- Storage Conditions : Prepare fresh solutions in nitrogen-purged buffers (pH 7.4) and store at −80°C in aliquots .

- Stability Testing : Conduct LC-MS stability assays at 4°C, 25°C, and 37°C to determine degradation kinetics .

Ethical and Reproducibility Considerations

Q. What steps ensure reproducibility in this compound studies?

- Detailed Protocols : Report exact centrifugation speeds, buffer compositions, and incubation times .

- Open Data : Share raw fluorescence/chromatography data via repositories like Figshare or Zenodo .

- Interlab Validation : Collaborate with independent labs to replicate key findings using identical cell lines and reagents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.